molecular formula C18H16BNO2 B11761136 2-(Diphenylamino)phenylboronic acid

2-(Diphenylamino)phenylboronic acid

Cat. No.: B11761136
M. Wt: 289.1 g/mol
InChI Key: ILYZJLQMAUMQMD-UHFFFAOYSA-N
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Description

2-(Diphenylamino)phenylboronic acid is an organic compound with the chemical formula C18H16BNO2 It is a boronic acid derivative that features a diphenylamino group attached to a phenyl ring, which is further bonded to a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylamino)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The general procedure involves the reaction of diphenylamine with a phenylboronic acid derivative under the influence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylamino)phenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.

    Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

Mechanism of Action

The mechanism of action of 2-(Diphenylamino)phenylboronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form carbon-carbon bonds with aryl or vinyl halides. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination . The diphenylamino group can also engage in various electrophilic aromatic substitution reactions, contributing to the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H16BNO2

Molecular Weight

289.1 g/mol

IUPAC Name

[2-(N-phenylanilino)phenyl]boronic acid

InChI

InChI=1S/C18H16BNO2/c21-19(22)17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21-22H

InChI Key

ILYZJLQMAUMQMD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1N(C2=CC=CC=C2)C3=CC=CC=C3)(O)O

Origin of Product

United States

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